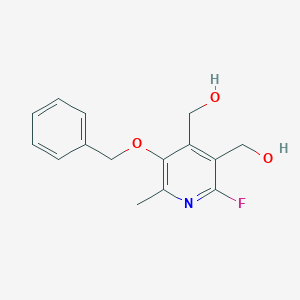
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with fluorine, methyl, and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the avoidance of expensive catalysts like palladium can make the process more economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-3,4-Pyridinedimethanol: This compound has a similar structure but lacks the fluorine and phenylmethoxy groups.
Fluorinated Quinolines: These compounds also contain fluorine and have applications in medicinal chemistry.
Uniqueness
The presence of the fluorine and phenylmethoxy groups in 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- makes it unique compared to other similar compounds. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
872688-08-9 |
|---|---|
Molekularformel |
C15H16FNO3 |
Molekulargewicht |
277.29 g/mol |
IUPAC-Name |
[2-fluoro-3-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-4-yl]methanol |
InChI |
InChI=1S/C15H16FNO3/c1-10-14(20-9-11-5-3-2-4-6-11)12(7-18)13(8-19)15(16)17-10/h2-6,18-19H,7-9H2,1H3 |
InChI-Schlüssel |
RKRAUKXHVMXPHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)F)CO)CO)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
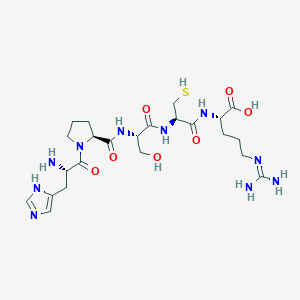

![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
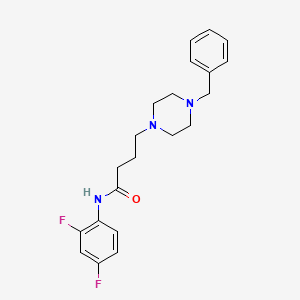
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
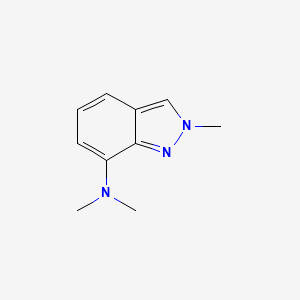
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
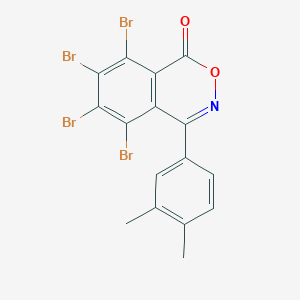
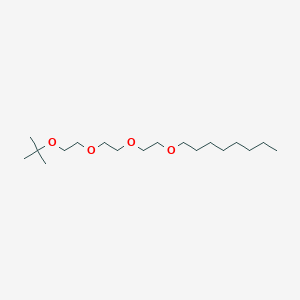
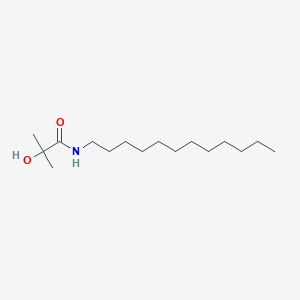
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
